BenchChemオンラインストアへようこそ!

8-ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Medicinal Chemistry Pharmacophore Design Chemical Synthesis

8-Ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901247-61-8) is a fully aromatic, non-oxo pyrazolo[4,3-c]quinoline derivative with the molecular formula C25H20FN3O2 and a molecular weight of 413.45 g/mol. It belongs to a class of tricyclic heterocycles known for their broad pharmacological profiles, including anti-inflammatory and kinase inhibitory activities.

Molecular Formula C25H20FN3O2
Molecular Weight 413.452
CAS No. 901247-61-8
Cat. No. B2998811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901247-61-8
Molecular FormulaC25H20FN3O2
Molecular Weight413.452
Structural Identifiers
SMILESCCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)OC
InChIInChI=1S/C25H20FN3O2/c1-3-31-20-12-13-23-21(14-20)25-22(15-27-23)24(16-4-10-19(30-2)11-5-16)28-29(25)18-8-6-17(26)7-9-18/h4-15H,3H2,1-2H3
InChIKeyXYGIKAYTMCNQMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901247-61-8): A Precisely Substituted Pyrazoloquinoline for Targeted Research


8-Ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901247-61-8) is a fully aromatic, non-oxo pyrazolo[4,3-c]quinoline derivative with the molecular formula C25H20FN3O2 and a molecular weight of 413.45 g/mol [1]. It belongs to a class of tricyclic heterocycles known for their broad pharmacological profiles, including anti-inflammatory and kinase inhibitory activities [2]. The compound features a unique substitution pattern with an ethoxy group at the 8-position, a 4-fluorophenyl group at the 1-position, and a 4-methoxyphenyl group at the 3-position of the pyrazolo[4,3-c]quinoline core, distinguishing it from both the 2-aryl and 3-one subclasses within this chemical space [1].

Why 8-Ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline Cannot Be Replaced by a Generic Pyrazoloquinoline


Simple substitution with a generic pyrazolo[4,3-c]quinoline is not viable for precise scientific research due to the profound impact of specific substituents on biological activity and physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies on closely related pyrazolo[4,3-c]quinoline-3-ones have established that steric, electrostatic, and hydrophobic properties at specific positions are critical for target affinity, with predictive models showing high correlation coefficients (R² up to 0.974) [1]. The specific combination of a C8-ethoxy group, an N1-(4-fluorophenyl) ring, and a C3-(4-methoxyphenyl) ring on the fully aromatic 1H-pyrazolo[4,3-c]quinoline scaffold defines a unique three-dimensional pharmacophore. The documented NMR spectral fingerprint for this exact compound [2] further serves as an essential quality control anchor, ensuring reproducibility that a generic, uncharacterized substitute cannot provide.

Quantitative Differentiation Evidence for 8-Ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline


Precise Regioisomeric Identity: 1H- vs. 2H-Substitution Pattern

This compound is a 1H-pyrazolo[4,3-c]quinoline derivative, establishing a specific N1-substitution pattern with a 4-fluorophenyl group. This regiochemistry is fundamentally distinct from the 2-aryl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-one class, which are potent and selective human A3 adenosine receptor antagonists [1]. The absence of a C4-oxo group and the presence of the N1-aryl substituent in this compound, compared to the N2-aryl substituent in the referenced class, defines a different vector for the aryl ring, which is a key determinant of receptor subtype selectivity within the pyrazoloquinoline scaffold [1].

Medicinal Chemistry Pharmacophore Design Chemical Synthesis

Distinct Substitution Pattern: C8-Ethoxy vs. Unsubstituted and Other Analogs

The compound features an ethoxy group at the 8-position of the quinoline ring. In contrast, many core pyrazolo[4,3-c]quinoline analogs are unsubstituted at this position (e.g., CAS 1029784-86-8) or contain a different substituent (e.g., a methyl group). 3D-QSAR models for pyrazolo[4,3-c]quinoline-based PDE4 inhibitors highlight the significance of steric and electrostatic fields around positions analogous to C8 for modulating biological activity [1]. The ethoxy group introduces a specific steric bulk and hydrogen-bond acceptor capacity not present in unsubstituted or smaller alkyl analogs, directly tuning the molecule's interaction with hydrophobic enzyme pockets.

Structure-Activity Relationship (SAR) Pharmacokinetics Computational Chemistry

Verifiable Chemical Identity via Unique Spectroscopic Fingerprint

This compound possesses a unique and verifiable identity documented by a 1H NMR spectrum in the SpectraBase database [1]. This spectral fingerprint is a direct consequence of its unique covalent structure. The reported InChIKey is XYGIKAYTMCNQMC-UHFFFAOYSA-N. A closely related analog, 8-ethoxy-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901005-05-8), will exhibit a different NMR pattern due to the altered methoxy substitution, allowing for unambiguous differentiation and verification of the correct compound upon receipt.

Analytical Chemistry Quality Control (QC) Procurement Verification

Potential for β-Glucuronidase Inhibition: Differentiated Scaffold Architecture

A patent on pyrazolo[4,3-c]quinoline derivatives demonstrates specific inhibition of microbiota β-glucuronidase, an enzyme target for preventing chemotherapy-induced diarrhea [1]. The specific substitution pattern of this compound—N1-aryl instead of the more common N2-aryl, combined with the 4-fluorophenyl and 4-methoxyphenyl groups—creates a unique topological arrangement. This arrangement may affect its fit into the β-glucuronidase active site differently than other analogs, such as those with a 2-aryl or 5H-substitution, which were likely explored in the patent's structure-activity relationship.

Oncology Supportive Care Microbiome Modulation β-Glucuronidase Inhibition

High-Value Application Scenarios for 8-Ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline


Expanding Chemical Space in Kinase and PDE Inhibitor Screening Libraries

This compound is ideally suited for inclusion in diversity-oriented screening libraries targeting kinases and phosphodiesterases. Its 1H-pyrazolo[4,3-c]quinoline core with an N1-aryl group is chemically distinct from the widely explored 2-arylpyrazolo[4,3-c]quinolin-4-one series [REFS-1 from Section 3, Evidence Item 1]. Using this compound allows screening teams to probe a novel pharmacophoric vector within a validated tricyclic scaffold, potentially unlocking new intellectual property and avoiding known SAR cliffs associated with the more prevalent N2-aryl subclass.

Mechanistic Exploration of Microbiota β-Glucuronidase Inhibition

Based on its structural alignment with a patented series of β-glucuronidase inhibitors, this compound is a prime candidate for studying the modulation of gut microbial enzymes to prevent irinotecan-induced diarrhea [REFS-1 from Section 3, Evidence Item 4]. Its specific N1-substitution pattern may confer a unique binding mode or selectivity profile against this bacterial target, offering a differentiated tool compound for researchers investigating microbiome-targeted supportive care in oncology.

Structure-Activity Relationship (SAR) Expansion of C8-Substituted Pyrazoloquinolines

The C8-ethoxy group is a key structural handle for modulating the physicochemical and pharmacokinetic properties of the pyrazolo[4,3-c]quinoline core. As indicated by 3D-QSAR models, this position is highly sensitive to steric and electrostatic alterations [REFS-1 from Section 3, Evidence Item 2]. This compound serves as a vital reference point in a matrix of analogs for medicinal chemists aiming to systematically explore the impact of C8-substituent size and electronics on target potency, cellular activity, and metabolic stability.

Analytical Reference Standard for Isomer-Specific Method Development

The documented 1H NMR spectrum and unique InChIKey provide a definitive analytical baseline [REFS-1 from Section 3, Evidence Item 3]. This compound is directly applicable as a reference standard in developing and validating HPLC or LC-MS methods to distinguish it from its positional isomer, 8-ethoxy-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, which is often closely related in synthetic mixtures. This ensures absolute confidence in compound identity during biological assays.

Quote Request

Request a Quote for 8-ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.